molecular formula C6H11BF3KO B1457852 Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate CAS No. 1408168-78-4

Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate

Cat. No.: B1457852
CAS No.: 1408168-78-4
M. Wt: 206.06 g/mol
InChI Key: VTKFXCKAUFVCSH-UHFFFAOYSA-N
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Description

Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate is a chemical compound with the molecular formula C6H10BF3KO It is a boron-containing compound that features a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate typically involves the reaction of tetrahydropyran derivatives with boron trifluoride and potassium fluoride. One common method includes the use of tetrahydropyran-2-methanol as a starting material, which is reacted with boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, while oxidation reactions may yield hydroxylated derivatives .

Scientific Research Applications

Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The tetrahydropyran ring provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

    Potassium (tetrahydro-2H-furan-2-yl)methyltrifluoroborate: Similar structure but with a furan ring instead of a pyran ring.

    Potassium (tetrahydro-2H-thiopyran-2-yl)methyltrifluoroborate: Contains a sulfur atom in the ring instead of oxygen.

    Potassium (tetrahydro-2H-pyran-2-yl)ethyltrifluoroborate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate is unique due to the presence of the tetrahydropyran ring, which provides specific steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific applications .

Properties

IUPAC Name

potassium;trifluoro(oxan-2-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3O.K/c8-7(9,10)5-6-3-1-2-4-11-6;/h6H,1-5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKFXCKAUFVCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1CCCCO1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408168-78-4
Record name potassium trifluoro[(oxan-2-yl)methyl]boranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate
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Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate
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Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate
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Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate
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Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate
Reactant of Route 6
Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate

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